cis-4-Methylpyrrolidin-3-ol hydrochloride
Overview
Description
cis-4-Methylpyrrolidin-3-ol hydrochloride: is a chemical compound with the molecular formula C5H12ClNO and a molecular weight of 137.61 g/mol. It is a white to yellow solid that is soluble in water and commonly used in various scientific research applications.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reduction of pyrrolidin-3-one derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods: On an industrial scale, the compound is typically produced through catalytic hydrogenation of the corresponding pyrrolidin-3-one derivatives under high pressure and temperature conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form pyrrolidin-3-one derivatives.
Reduction: The compound can be reduced to form other pyrrolidin derivatives.
Substitution: It can participate in nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Pyrrolidin-3-one derivatives.
Reduction: Other pyrrolidin derivatives.
Substitution: Various substituted pyrrolidin compounds.
Scientific Research Applications
Chemistry: cis-4-Methylpyrrolidin-3-ol hydrochloride is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and other bioactive molecules. Biology: It serves as a precursor in the synthesis of various biologically active compounds. Medicine: The compound is used in the development of drugs targeting neurological disorders and other medical conditions. Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through its interaction with molecular targets and pathways involved in various biological processes. The specific mechanism of action depends on the context in which it is used, such as in drug development or chemical synthesis.
Comparison with Similar Compounds
Pyrrolidin-3-ol: A closely related compound with similar chemical properties.
4-Methylpyrrolidin-3-one: Another related compound that differs in the presence of a ketone group instead of a hydroxyl group.
Uniqueness: cis-4-Methylpyrrolidin-3-ol hydrochloride is unique in its specific stereochemistry and its ability to participate in various chemical reactions, making it a versatile compound in scientific research and industrial applications.
Biological Activity
Cis-4-Methylpyrrolidin-3-ol hydrochloride is a compound derived from pyrrolidine, characterized by a hydroxyl group at the 3-position and a methyl group at the 4-position of the pyrrolidine ring. Its molecular formula is with a molecular weight of approximately 137.61 g/mol. This compound has garnered attention for its potential biological activities, particularly in neuroprotection and as a modulator in various biochemical pathways.
The compound appears as a white to yellow solid and is soluble in water due to its hydrochloride form. The structural specificity of this compound contributes to its unique biological properties compared to other pyrrolidine derivatives.
Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective effects , particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems and reduce oxidative stress has been highlighted in several studies. For instance, it has been shown to enhance neuronal survival under conditions that typically induce cell death, such as hypoxia and oxidative stress .
Modulation of Enzyme Activity
The compound has been investigated for its role in modulating enzyme activity, particularly in the context of neuronal nitric oxide synthase (nNOS). Studies suggest that it may influence the activity of nNOS, which is crucial for maintaining cerebral blood flow and protecting against ischemic damage . The binding affinity and selectivity of this compound for nNOS have been explored, with findings indicating significant potency compared to other compounds in its class .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. The presence of the hydroxyl group significantly enhances its binding affinity to target proteins, while the methyl group appears to contribute to its overall stability and pharmacological properties .
Compound Name | CAS Number | Key Features |
---|---|---|
This compound | 265108-43-8 | Isomeric form with potential neuroprotective effects |
(S)-3-Methylpyrrolidin-3-ol hydrochloride | 84819407 | Different stereochemistry; varied biological effects |
(3S,4S)-4-Methylpyrrolidin-3-ol Hydrochloride | 265108-42-7 | Stereoisomer relevant for specific biological activity |
Case Studies
Several case studies have documented the therapeutic potential of this compound:
- Neuroprotection in Animal Models : In a study involving animal models of cerebral ischemia, administration of the compound resulted in reduced neuronal loss and improved functional recovery post-injury. This suggests its potential utility in treating stroke or similar conditions .
- Inhibition of nNOS : A comparative analysis demonstrated that this compound exhibited greater selectivity for nNOS over other nitric oxide synthase isoforms, indicating its promise as a therapeutic agent for conditions involving nitric oxide dysregulation .
Properties
IUPAC Name |
(3R,4R)-4-methylpyrrolidin-3-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-4-2-6-3-5(4)7;/h4-7H,2-3H2,1H3;1H/t4-,5+;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEGDUJNLVSIES-JBUOLDKXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@@H]1O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
265108-43-8 | |
Record name | rac-(3R,4R)-4-methylpyrrolidin-3-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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